![molecular formula C20H21N2+ B1598799 2-[4-(ジメチルアミノ)スチリル]-1-メチルキノリニウムヨージド CAS No. 3915-61-5](/img/structure/B1598799.png)
2-[4-(ジメチルアミノ)スチリル]-1-メチルキノリニウムヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is a chemical compound known for its unique structural and functional properties. It is a styryl dye, often used in various scientific research applications due to its fluorescence properties. The compound is characterized by its ability to form non-linear optical materials and its use in biological staining.
科学的研究の応用
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological staining to visualize cellular components, particularly mitochondria.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of non-linear optical materials for photonic applications.
作用機序
Target of Action
The primary target of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide, also known as NSC-4238, is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production through the process of oxidative phosphorylation.
Mode of Action
NSC-4238 interacts with the mitochondria by penetrating the mitochondrial membrane and generating a quick responsive mechanism by applying changes in transmembrane potential . This interaction leads to changes in the mitochondrial function and can influence cellular processes.
Result of Action
The result of NSC-4238’s action is a change in the transmembrane potential of the mitochondria . This change can affect the function of the mitochondria and potentially influence various cellular processes.
生化学分析
Cellular Effects
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide has a significant impact on cellular processes. It is known to influence cell function by affecting the transmembrane potential
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in transmembrane potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, solvent, and reaction time to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various quinolinium and amine derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Similar in structure but differs in the core heterocyclic ring.
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Another styryl dye with different substituents on the aromatic ring.
Uniqueness
2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide is unique due to its quinolinium core, which imparts distinct fluorescence properties and enhances its utility in non-linear optical applications. Its ability to form stable complexes with various cellular components also sets it apart from other similar compounds .
特性
CAS番号 |
3915-61-5 |
|---|---|
分子式 |
C20H21N2+ |
分子量 |
289.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H21N2/c1-21(2)18-12-8-16(9-13-18)10-14-19-15-11-17-6-4-5-7-20(17)22(19)3/h4-15H,1-3H3/q+1 |
InChIキー |
NEOWNATTXBQULQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |
異性体SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


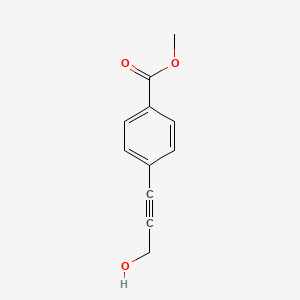
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
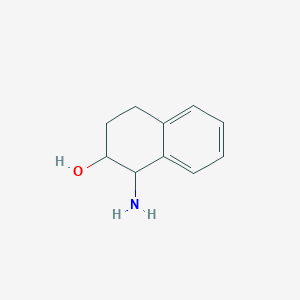

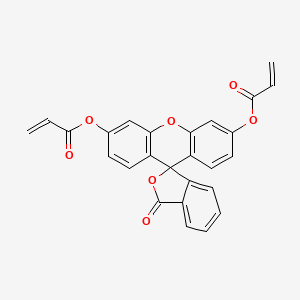
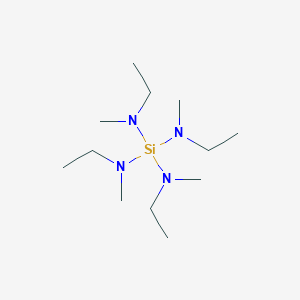
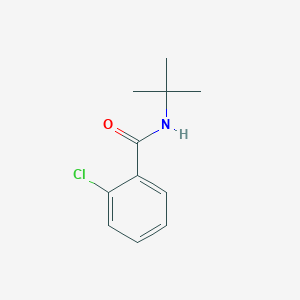



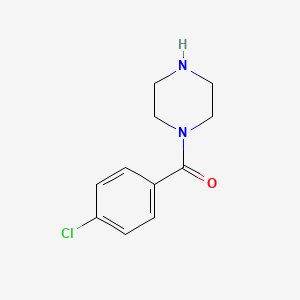
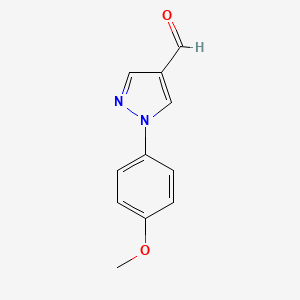

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)
